

A Comprehensive Technical Guide to (+/-)-Taxifolin: Natural Sources and Advanced Extraction Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (+/-)-Taxifolin

Cat. No.: B2748275

[Get Quote](#)

Abstract

(+/-)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This in-depth technical guide provides a comprehensive overview of the primary natural sources of taxifolin and a detailed analysis of various extraction methodologies. We will explore both conventional and advanced extraction techniques, offering a comparative assessment to aid researchers, scientists, and drug development professionals in selecting the most efficacious and sustainable methods for isolating this valuable compound. This guide is designed to bridge the gap between theoretical knowledge and practical application, providing actionable insights and detailed protocols for the extraction and purification of **(+/-)-taxifolin**.

Introduction to (+/-)-Taxifolin

Taxifolin is a flavanonol, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Its structure, featuring five hydroxyl groups, contributes to its remarkable antioxidant capacity, which is reportedly greater than that of quercetin.^[1] This potent free-radical scavenging ability is central to its diverse pharmacological activities, including anti-cancer, anti-microbial, and hepatoprotective effects.^{[1][2]} The growing body of evidence supporting its health benefits has spurred significant interest in identifying rich natural sources and developing efficient extraction and purification technologies.

Principal Natural Sources of (+/-)-Taxifolin

Taxifolin is widely distributed in the plant kingdom, with particularly high concentrations found in coniferous trees. The selection of the raw material is a critical first step that significantly influences the efficiency and economic viability of the extraction process.

Coniferous Trees: A Primary Reservoir

Conifers, particularly those of the *Larix* (Larch) and *Pinus* (Pine) genera, are the most commercially significant sources of taxifolin.

- *Larix sibirica* (Siberian Larch): The wood and bark of the Siberian larch are among the richest known sources of taxifolin.^[3] The heartwood, in particular, contains high concentrations of this flavonoid.^[4]
- *Larix gmelinii* (Dahurian Larch): This species is another prominent source, with studies demonstrating significant taxifolin content in its wood.^{[5][6]}
- *Pinus roxburghii* (Chir Pine) and *Cedrus deodara* (Deodar Cedar): These coniferous trees also serve as notable sources of taxifolin.
- Douglas Fir (*Pseudotsuga menziesii*): Historically, the bark of the Douglas fir was one of the first identified sources of taxifolin.^[5]

Other Botanical Sources

Beyond conifers, taxifolin is present in various other plants, fruits, and vegetables, albeit typically in lower concentrations.

- *Silybum marianum* (Milk Thistle): The seeds of milk thistle contain a complex of flavonolignans known as silymarin, of which taxifolin is a key component.^[7]
- *Allium cepa* (Onion): Red onions, in particular, contain taxifolin, primarily in their outer layers.^[8]
- Fruits and Beverages: Taxifolin can also be found in grapes, citrus fruits, olive oil, tea, cocoa, and wine.^{[8][9]} Vinegars aged in cherry wood are also a source of this compound.

Table 1: Comparative Overview of Major Natural Sources of (+/-)-Taxifolin

Plant Source	Part of Plant	Reported Taxifolin Content/Yield	Reference(s)
Larix gmelinii	Wood	Up to 18.63 mg/g	[5]
Larix olgensis	Roots	Purity of 95.0% after extraction and purification	[10]
Abies nephrolepis	Leaves	Up to 31.03 mg/g	[9]
Abies nephrolepis	Bark	Up to 1.44 mg/g	[1]
Silybum marianum (Milk Thistle)	Defatted Seeds	Up to 0.6 mg/g	[7]
Pinus nigra (Pine Bark)	Bark	0.94 mg/g	
Vitis davidii (Wild Grape)	Fruit Peel	3.63 mg/kg	[11]

Extraction Methodologies: A Technical Deep-Dive

The choice of extraction method is paramount and depends on factors such as the desired yield and purity, environmental impact, cost-effectiveness, and scalability. Here, we dissect conventional and advanced techniques for taxifolin extraction.

Conventional Extraction Techniques

These traditional methods, while often straightforward, may have limitations in terms of efficiency, solvent consumption, and potential degradation of the target compound.

This simple technique involves soaking the plant material in a solvent for an extended period at room temperature. For instance, larch wood powder can be macerated in 60% ethanol for 24 hours. While easy to implement, maceration often results in lower yields compared to more advanced methods.

This method utilizes heat to increase the solubility of taxifolin and enhance extraction efficiency. A common protocol involves refluxing the plant material with a solvent. For example, taxifolin has been extracted from *Larix olgensis* roots using 90% ethanol at 90°C for 3 hours, repeated three times.^[10] This method achieved a high purity of 95.0% after crystallization.^[10]

A continuous extraction method where the solvent is repeatedly passed through the plant material. While more efficient than simple maceration, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can potentially degrade thermolabile compounds.^[12]

Advanced Extraction Techniques: Enhancing Efficiency and Sustainability

Modern extraction methods offer significant advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved yields.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular compounds. This technique significantly accelerates the extraction process.

- Causality: The mechanical effects of acoustic cavitation enhance mass transfer by increasing solvent penetration into the plant matrix and facilitating the diffusion of the target compounds from the solid to the liquid phase.

Experimental Protocol: Ultrasound-Assisted Extraction of Taxifolin from *Abies nephrolepis* Leaves^[9]

- Sample Preparation: Grind dried *Abies nephrolepis* leaves to a fine powder.
- Extraction Setup: Place the powdered sample in an extraction vessel with the chosen solvent. Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
- Optimized Parameters:
 - Solvent: 50% Ethanol
 - Liquid-to-Solid Ratio: 20 mL/g

- Ultrasonic Frequency: 45 kHz
- Ultrasonic Power: 160 W
- Temperature: 332.19 K (59.04 °C)
- Extraction Time: 39.25 minutes
- Post-Extraction: Separate the extract from the solid residue by filtration or centrifugation.
- Analysis: Quantify the taxifolin content in the extract using High-Performance Liquid Chromatography (HPLC).

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of taxifolin.

- Causality: The direct interaction of microwaves with polar molecules generates heat volumetrically, resulting in a faster and more efficient extraction process compared to conventional heating methods where heat is transferred from the outside in.

Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of Taxifolin from *Larix gmelinii*^[5]

- Sample Preparation: Use powdered *Larix gmelinii* wood.
- Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) in water.
- Extraction Procedure:
 - Soak the plant material in the ionic liquid solution for 2 hours.
 - Liquid-to-Solid Ratio: 15:1 mL/g
 - Place the mixture in a microwave extractor.
 - Microwave Power: 406 W

- Microwave Irradiation Time: 14 minutes
- Post-Extraction: Cool the extract and separate it from the solid residue.
- Analysis: Determine the taxifolin yield using HPLC. This method has been reported to yield up to 18.63 mg/g of taxifolin.[\[5\]](#)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.

- Causality: The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction of specific compounds. The addition of a polar co-solvent, such as ethanol, is often necessary to efficiently extract moderately polar compounds like taxifolin.[\[13\]](#)

Conceptual Workflow: Supercritical Fluid Extraction of Taxifolin

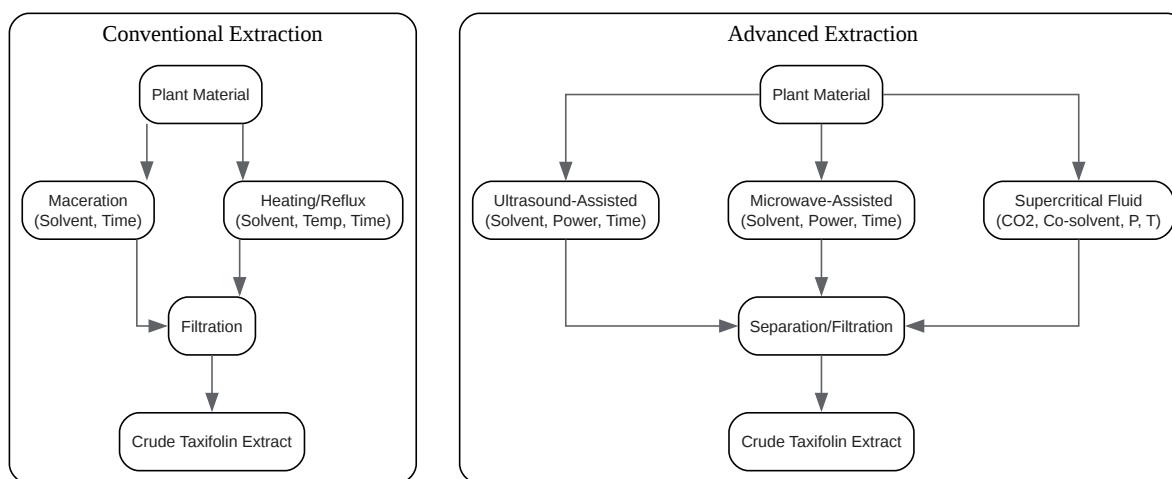
- Pressurization: Liquid CO₂ is pumped to a high pressure, typically above its critical point (73.8 bar).
- Heating: The pressurized CO₂ is heated above its critical temperature (31.1 °C).
- Co-solvent Addition (Optional but recommended for Taxifolin): A polar co-solvent like ethanol is introduced into the supercritical CO₂ stream.
- Extraction: The supercritical fluid mixture is passed through a vessel containing the ground plant material, where it dissolves the taxifolin.
- Separation: The pressure of the extract is reduced in a separator vessel, causing the CO₂ to return to its gaseous state and the taxifolin to precipitate.
- Recycling: The gaseous CO₂ can be recompressed and recycled for subsequent extractions.

EAE employs enzymes to break down the structural components of the plant cell wall, such as cellulose, hemicellulose, and pectin. This enzymatic degradation enhances the release of intracellular compounds.

- Causality: By selectively hydrolyzing the cell wall polysaccharides, enzymes create pores and increase the permeability of the cell wall, thereby improving the extraction efficiency of the target compounds without the need for harsh solvents or high temperatures.[14][15]

Conceptual Protocol: Enzyme-Assisted Extraction of Flavonoids[16]

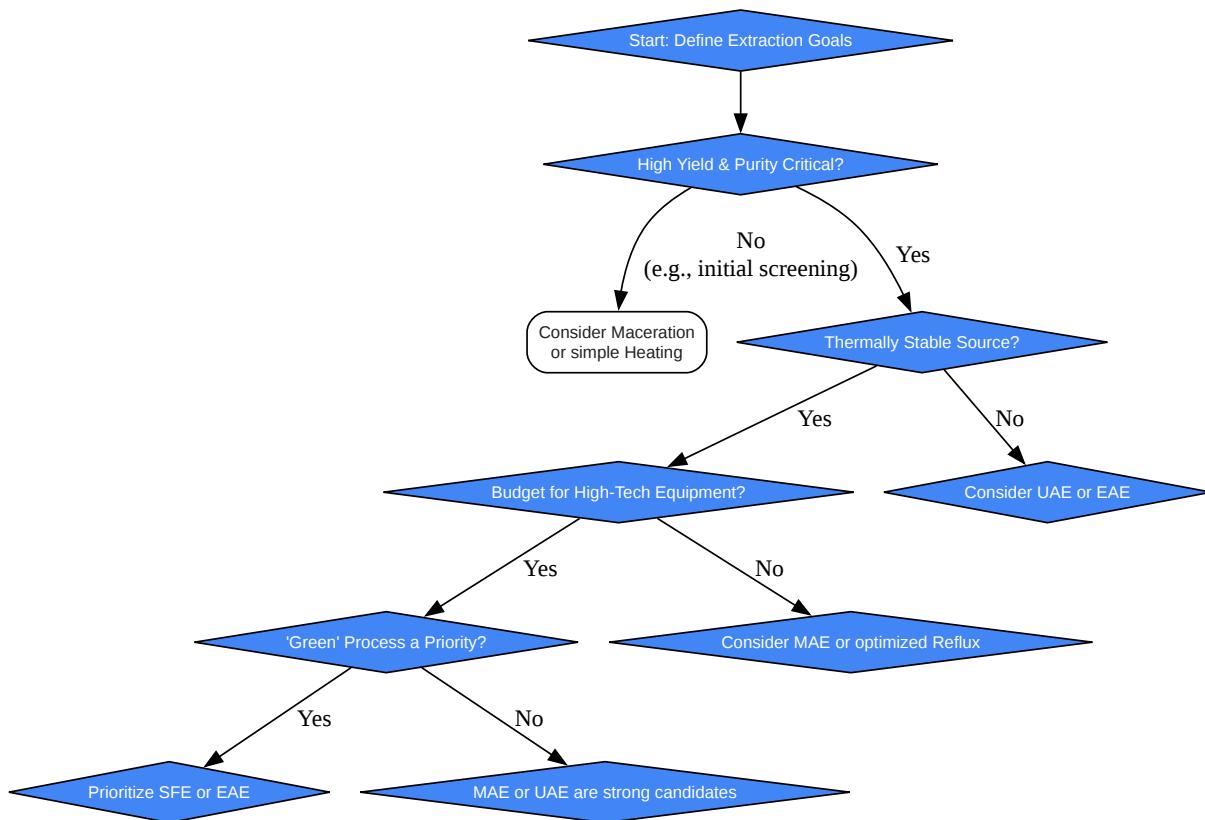
- Enzyme Selection: Choose enzymes based on the composition of the plant cell wall (e.g., cellulase, pectinase, xylanase).
- Incubation: Suspend the plant material in a buffer solution at the optimal pH and temperature for the selected enzyme(s).
- Enzymatic Hydrolysis: Add the enzyme(s) and incubate for a specific period to allow for cell wall degradation.
- Extraction: Proceed with a conventional solvent extraction method (e.g., maceration with ethanol) to recover the released taxifolin.
- Post-Extraction: Separate and analyze the extract as previously described.


Table 2: Comparative Analysis of Taxifolin Extraction Methodologies

Extraction Method	Principle	Typical Solvents	Key Advantages	Key Disadvantages
Maceration	Soaking in solvent at room temperature	Ethanol, Methanol, Water	Simple, low cost, suitable for thermolabile compounds	Time-consuming, lower yield, large solvent consumption
Heating/Reflux	Increased solubility at elevated temperatures	Ethanol, Water	Higher yield than maceration, relatively simple	Potential degradation of heat-sensitive compounds, energy-intensive
Soxhlet Extraction	Continuous solvent percolation	Ethanol, Methanol	More efficient than maceration	Long extraction times, large solvent volume, potential thermal degradation
Ultrasound-Assisted Extraction (UAE)	Acoustic cavitation disrupts cell walls	Ethanol, Methanol, Water	Rapid, high efficiency, reduced solvent and energy consumption	Potential for free radical formation at high power, equipment cost
Microwave-Assisted Extraction (MAE)	Microwave energy heats solvent and intracellular water, rupturing cells	Ethanol, Water, Ionic Liquids	Very fast, high yield, reduced solvent use, improved purity	Requires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE)	Tunable solvating power of supercritical fluids (e.g., CO ₂)	Supercritical CO ₂ , Ethanol (co-solvent)	"Green" solvent, high selectivity, solvent-free final product	High initial equipment cost, may require co-solvents for polar compounds

Enzyme-Assisted Extraction (EAE)	Enzymatic hydrolysis of cell wall components	Aqueous buffers, followed by organic solvents	Mild conditions, high specificity, environmentally friendly	Enzyme cost, requires specific pH and temperature control, longer incubation times
----------------------------------	--	---	---	--

Visualization of Extraction Workflows


Diagram 1: Conventional vs. Advanced Extraction Workflows

[Click to download full resolution via product page](#)

Caption: A comparative workflow of conventional and advanced taxifolin extraction methods.

Diagram 2: Logical Flow for Method Selection

[Click to download full resolution via product page](#)

Caption: A decision-making flowchart for selecting a taxifolin extraction method.

Purification of Crude Taxifolin Extract

Following extraction, the crude extract contains a mixture of compounds. Purification is essential to obtain high-purity taxifolin. Common purification techniques include:

- Column Chromatography: Utilizing stationary phases like silica gel or polyamide resin to separate taxifolin from other components based on polarity.[\[17\]](#) A patent describes a method using AB-8 resin followed by silica gel column chromatography to achieve a purity of 94.35%.[\[18\]](#)
- Recrystallization: This technique involves dissolving the crude extract in a hot solvent and then allowing it to cool slowly, causing the taxifolin to crystallize out in a purer form. This is often repeated to enhance purity.[\[10\]](#)

Conclusion and Future Perspectives

The selection of an appropriate natural source and an efficient extraction method are fundamental for the successful isolation of **(+/-)-taxifolin**. While coniferous woods, particularly larch species, remain the most commercially viable sources, ongoing research may identify other promising botanicals. Advanced extraction techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, sustainability, and yield over conventional methods. The choice of the optimal method will be dictated by the specific research or production goals, balancing factors of yield, purity, cost, and environmental impact. Future research should focus on the development of integrated "green" extraction and purification processes, potentially combining methods like EAE with SFE, to further enhance the sustainability and economic feasibility of producing high-purity taxifolin for its expanding applications in human health.

References

- Wang, L., et al. (2014). Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of *Larix gmelinii*. *Molecules*, 19(12), 19471-19490. [\[Link\]](#)
- Patil, J., et al. (2023). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. *International Journal of Pharmaceutical Sciences and Research*, 14(10), 4846-4858. [\[Link\]](#)
- Wei, M., et al. (2020). Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from *Abies nephrolepis* (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics. *Molecules*, 25(6), 1362. [\[Link\]](#)

- Wikipedia. (n.d.). Taxifolin. [\[Link\]](#)
- Terekhov, R. P., et al. (2024). Diastereomers of Spheroidal Form and Commercially Available Taxifolin Samples. *Molecules*, 29(1), 245. [\[Link\]](#)
- Plant Care. (2025). How to Choose the Best Taxifolin Powder: A Complete Buyer's Guide. [\[Link\]](#)
- Sun, Y., et al. (2023). Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch. *Journal of Food Science and Technology*. [\[Link\]](#)
- Das, A., et al. (2021). Pharmacological basis and new insights of taxifolin: A comprehensive review. *Biomedicine & Pharmacotherapy*, 142, 112004. [\[Link\]](#)
- Sunil, C., & Xu, B. (2019). An insight into the health-promoting effects of taxifolin (dihydroquercetin). *Phytochemistry*, 166, 112066. [\[Link\]](#)
- Li, X., et al. (2018). Characterization and Quantification of Taxifolin Related Flavonoids in *Larix olgensis* Henry Var. *koreana* Nakai Extract Analysis and its Antioxidant Activity Assay. *Journal of Biological Sciences*, 18(4), 182-190. [\[Link\]](#)
- Wang, Y., et al. (2021). Taxifolin, Extracted from Waste *Larix olgensis* Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways. *Frontiers in Pharmacology*, 12, 636431. [\[Link\]](#)
- CN101830880B - Method for separating and purifying toxifolin from crude extract of processing residues of larch. (2013).
- Zu, Y., et al. (2014). Micronization of Taxifolin by Supercritical Antisolvent Process and Evaluation of Radical Scavenging Activity. *Molecules*, 19(1), 1038-1053. [\[Link\]](#)
- Wallace, S. N., et al. (2003). Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents. *Applied Biochemistry and Biotechnology*, 105-108, 891-903. [\[Link\]](#)
- Musial, C., et al. (2022). Antifouling Epoxy Coatings with Scots Pine Bark Extracts. *Materials*, 15(15), 5439. [\[Link\]](#)

- Chemat, F., et al. (2019). Enzyme-assisted extractions of polyphenols - a comprehensive review. *Trends in Food Science & Technology*, 88, 1-15. [\[Link\]](#)
- WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (taxifolin) from conifer wood species. (2013).
- Krivoshapkina, E., et al. (2022). Microwave-Assisted Water Extraction of Aspen (*Populus tremula*) and Pine (*Pinus sylvestris L.*) Barks as a Tool for Their Valorization. *Plants*, 11(12), 1544. [\[Link\]](#)
- González-Muñoz, A., et al. (2022). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. *Antioxidants*, 11(3), 546. [\[Link\]](#)
- Pinelo, M., et al. (2011). Enzyme-Assisted Extraction of Phenolic Compounds. *Food Engineering: Integrated Approaches*. [\[Link\]](#)
- Tzanova, M., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. *Processes*, 8(9), 1131. [\[Link\]](#)
- Tzanova, M., et al. (2017). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. *Processes*, 5(4), 65. [\[Link\]](#)
- Scilit. (2023). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. [\[Link\]](#)
- Li, Y., et al. (2018). Optimization of Extraction Technology of Taxifolin from Fruit of *Vitis davidii* by Response Surface Methodology. *Food Science*. [\[Link\]](#)
- Al-Younis, Z. K., et al. (2024). Natural deep eutectic liquid and ultrasound-assisted extraction of milk thistle phenolics and their hepatoprotective activities. *Frontiers in Nutrition*, 11, 1358602. [\[Link\]](#)
- Wang, Y., et al. (2018). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. *Molecules*, 23(10), 2625. [\[Link\]](#)
- Wang, Y., et al. (2019). Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from *Pinus koraiensis* Nut-Coated Film and Antioxidant Activity Evaluation.

Molecules, 24(16), 2977. [\[Link\]](#)

- ResearchGate. (2025). Extraction of nutraceuticals from milk thistle Part II. Extraction with organic solvents. [\[Link\]](#)
- La-Gatta, M., et al. (2022). Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization. *Molecules*, 27(21), 7471. [\[Link\]](#)
- Zuin, V. G., & Ramin, L. Z. (2018). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. *Journal of AOAC International*, 101(3), 684-693. [\[Link\]](#)
- Siberian larch extract EX. (n.d.). [\[Link\]](#)
- ResearchGate. (n.d.). Optimization of arabinogalactan and taxifolin extraction process from Dahurian larch (*Larix gmelinii*) and evaluation of the effects on activities of α -amylase, α -glycosidase, and pancreatic lipase in vitro. [\[Link\]](#)
- Wesołowska, O., et al. (2023). Recent Progress in Fermentation of Asteraceae Botanicals: Sustainable Approaches to Functional Cosmetic Ingredients. *Molecules*, 28(14), 5472. [\[Link\]](#)
- Sarker, S. D., & Nahar, L. (2012). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. *Natural Product Communications*, 7(10), 1389-1400. [\[Link\]](#)
- Carrier, D. J., et al. (2003). Extraction of nutraceuticals from milk thistle: I. Hot water extraction. *Applied Biochemistry and Biotechnology*, 105-108, 881-889. [\[Link\]](#)
- Mukhtar, H., et al. (2024). Natural deep eutectic liquid and ultrasound-assisted extraction of milk thistle phenolics and their hepatoprotective activities. *Frontiers in Nutrition*, 11, 1358602. [\[Link\]](#)
- Li, Y., et al. (2020). Green and Efficient Processing of Wood with Supercritical CO₂: A Review. *Polymers*, 12(11), 2643. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Optimization of Ultrahigh Pressure Assisted Micellar Extraction of Taxifolin from Larch [agris.fao.org]
- 3. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Dif... [ouci.dntb.gov.ua]
- 5. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of nutraceuticals from milk thistle: part II. Extraction with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics | Semantic Scholar [semanticscholar.org]
- 9. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taxifolin, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Technology of Taxifolin from Fruit of Vitis davidii by Response Surface Methodology [agris.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from *Pinus koraiensis* Nut-Coated Film and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. CN101830880B - Method for separating and purifying taxifolin from crude extract of processing residues of larch - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (+/-)-Taxifolin: Natural Sources and Advanced Extraction Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2748275#taxifolin-natural-sources-and-extraction-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com